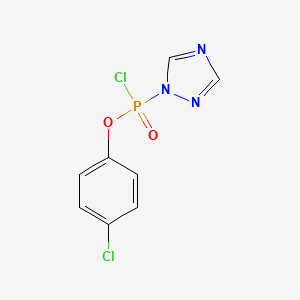![molecular formula C9H7N3O2S B14517131 6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-06-5](/img/structure/B14517131.png)
6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines a thiophene ring with a pyrimidine-2,4-dione structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiophene and pyrimidine rings in its structure makes it a versatile molecule for various chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of thiophene-2-carboxaldehyde with a pyrimidine derivative. One common method is the reaction of thiophene-2-carboxaldehyde with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound.
Pyrimidine-2,4-dione: The core structure of the target compound.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to the combination of thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
62879-06-5 |
|---|---|
Molecular Formula |
C9H7N3O2S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
6-(thiophen-2-ylmethylideneamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H7N3O2S/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-5H,(H2,11,12,13,14) |
InChI Key |
VIEYWSDBAHMJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
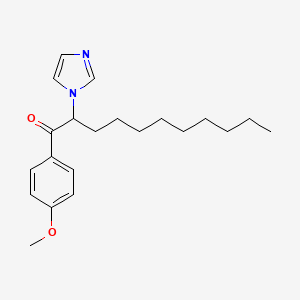

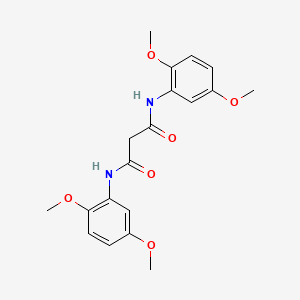

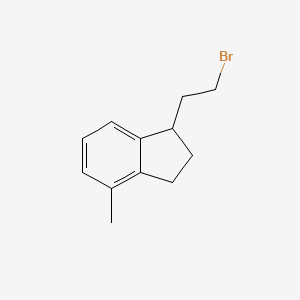
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
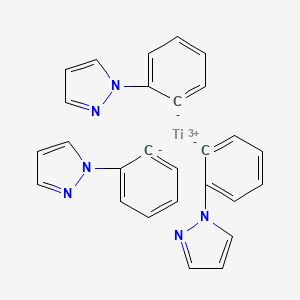
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)
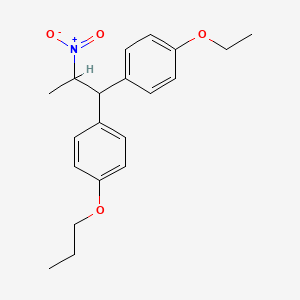

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
